molecular formula C22H16O4S B11418637 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

Cat. No.: B11418637
M. Wt: 376.4 g/mol
InChI Key: JBYLMOMTXHQGTO-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic or basic conditions.

    Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions using 4-methylbenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 2-methylbenzoic acid using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoxathiol derivatives

Scientific Research Applications

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar benzoxathiol ring systems but different substituents.

    Benzoate Esters: Esters of benzoic acid with various alcohols.

Uniqueness

7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is unique due to its specific combination of a benzoxathiol ring with a 4-methylphenyl group and a 2-methylbenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16O4S

Molecular Weight

376.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate

InChI

InChI=1S/C22H16O4S/c1-13-7-9-15(10-8-13)18-11-16(12-19-20(18)26-22(24)27-19)25-21(23)17-6-4-3-5-14(17)2/h3-12H,1-2H3

InChI Key

JBYLMOMTXHQGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4C)SC(=O)O3

Origin of Product

United States

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